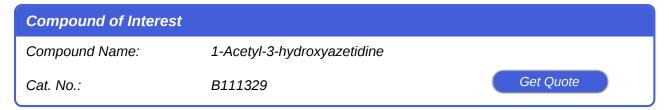


# Spectroscopic Profile of 1-Acetyl-3hydroxyazetidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Acetyl-3-hydroxyazetidine** (CAS No: 118972-96-6), a key heterocyclic building block in medicinal chemistry. This document details experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and utilization in research and development.

### **Core Spectroscopic Data**

The following tables summarize the key quantitative data obtained from various spectroscopic techniques.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: 1H NMR Spectroscopic Data for 1-Acetyl-3-hydroxyazetidine



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Data Source
3.60	Triplet (t)	4.8	2H	CH2 adjacent to N	Experimental[ 1]
2.83	Triplet (t)	4.8	2Н	CH2 adjacent to CH-OH	Experimental[ 1]
2.21	Singlet (s)	-	3H	Acetyl CH3	Experimental[ 1]

Table 2: Predicted 13C NMR Spectroscopic Data for 1-Acetyl-3-hydroxyazetidine

Chemical Shift (δ) ppm	Carbon Type	Assignment	Data Source
~169	C=O	Acetyl Carbonyl	Predicted
~60	СН-ОН	Azetidine Ring	Predicted
~55	CH2-N	Azetidine Ring	Predicted
~22	СНЗ	Acetyl Methyl	Predicted

Note: Experimental 13C NMR data is not readily available in public literature. The data presented is based on established prediction models.

## **Infrared (IR) Spectroscopy**

Table 3: Predicted Characteristic IR Absorption Bands for 1-Acetyl-3-hydroxyazetidine



Wavenumber (cm-1)	Functional Group	Vibrational Mode
3400-3200 (broad)	О-Н	Stretching
2970-2850	C-H (alkane)	Stretching
1650-1630	C=O (amide)	Stretching
1465-1450	С-Н	Bending
1250-1020	C-N	Stretching
1150-1050	C-O	Stretching

Note: Experimental IR data is not readily available. The predicted bands are based on the known functional groups of the molecule.

### Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Acetyl-3-hydroxyazetidine

Parameter	Value
Molecular Formula	C5H9NO2
Molecular Weight	115.13 g/mol
Predicted [M+H]+	116.0657

Note: Experimental mass spectrometry data is not readily available. The [M+H]+ value is the calculated exact mass of the protonated molecule.

## **Experimental Protocols**

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **1-Acetyl-3-hydroxyazetidine**.

## Synthesis of 1-Acetyl-3-hydroxyazetidine

Azetidin-3-ol (1 equivalent) and triethylamine (3 equivalents) are dissolved in tetrahydrofuran (THF).[1] The solution is cooled to -78°C, and acetyl chloride (1 equivalent) is added dropwise.



[1] The reaction mixture is then allowed to warm to room temperature and stirred for several hours.[1] Upon completion, the reaction is worked up by filtration to remove triethylamine hydrochloride, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

1H NMR spectra are recorded on a 400 MHz spectrometer.[1] Samples are prepared by dissolving the compound in a suitable deuterated solvent, such as DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm-1.

#### **Mass Spectrometry (MS)**

Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data is acquired in positive ion mode to observe the protonated molecule [M+H]+.

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: A flowchart illustrating the synthesis, purification, and spectroscopic analysis workflow for **1-Acetyl-3-hydroxyazetidine**.

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#### References

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